molecular formula C10H13FN2O4 B1666896 Alovudine CAS No. 25526-93-6

Alovudine

Cat. No.: B1666896
CAS No.: 25526-93-6
M. Wt: 244.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alovudine, also known as fluorothymidine, is a synthetic nucleoside analog that was initially developed as an antiviral agent. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom. This compound was primarily investigated for its potential in treating viral infections, particularly human immunodeficiency virus (HIV) and hepatitis B virus (HBV). its development was discontinued due to toxicity concerns .

Scientific Research Applications

Alovudine has been extensively studied for its antiviral properties. It acts as a reverse transcriptase inhibitor, preventing the replication of viral DNA. This makes it a potential candidate for treating viral infections such as HIV and HBV. Additionally, this compound has shown promise in inhibiting mitochondrial DNA polymerase γ, which has implications in cancer research, particularly in acute myeloid leukemia (AML). Studies have demonstrated that this compound can impair oxidative phosphorylation and promote monocytic differentiation in AML cells .

Mechanism of Action

Target of Action

Alovudine, also known as 3’-deoxy-3’-fluorothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the Reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 (HIV-1) .

Mode of Action

This compound is a thymidine analogue that gets phosphorylated by nucleoside kinases into its active form. It selectively and potently inhibits the mitochondrial DNA polymerase γ (POLG) over nuclear polymerase . This inhibition leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and a decrease in basal oxygen consumption .

Biochemical Pathways

This compound’s action affects the oxidative phosphorylation pathway. By inhibiting POLG, it impairs the replication of mitochondrial DNA, which encodes 13 proteins that are necessary components of the respiratory chain for maintaining oxidative phosphorylation . This results in a decrease in the levels of these proteins, leading to a reduction in basal oxygen consumption .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

The inhibition of POLG by this compound leads to a decrease in cell proliferation and viability . In acute myeloid leukemia (AML) cells, this compound has been shown to promote monocytic differentiation . This effect on AML differentiation is independent of reductions in oxidative phosphorylation or respiratory chain proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the therapeutic efficacy of certain vaccines can be decreased when used in combination with this compound . .

Biochemical Analysis

Biochemical Properties

Alovudine is a thymidine dideoxynucleoside analog . It is phosphorylated by nucleoside kinases into its active form . This compound selectively and potently inhibits polymerase γ , the sole mitochondrial DNA polymerase . In acute myeloid leukemia (AML) cells, this compound depletes mitochondrial DNA, reduces mitochondrial encoded proteins, and decreases basal oxygen consumption .

Cellular Effects

In AML cells, this compound decreases cell proliferation and viability . It also promotes monocytic differentiation in AML cells . The effects on AML differentiation were found to be independent of reductions in oxidative phosphorylation or respiratory chain proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting polymerase γ . This leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and decrease in basal oxygen consumption .

Temporal Effects in Laboratory Settings

This compound’s effects on AML cells were observed over a period of 6 days of treatment . During this time, this compound decreased mitochondrial DNA by over 95% in AML cells .

Dosage Effects in Animal Models

In animal models, systemic administration of this compound reduced leukemic growth without evidence of toxicity . The dosage used in these studies was 50 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of mitochondrial DNA replication . It inhibits polymerase γ, which is responsible for the replication of mitochondrial DNA .

Transport and Distribution

It is known that this compound is transported into cells where it inhibits polymerase γ .

Subcellular Localization

Given its role as an inhibitor of mitochondrial DNA polymerase γ, it is likely that this compound localizes to the mitochondria where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alovudine involves the fluorination of thymidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction typically proceeds under mild conditions, with thymidine being treated with DAST in an anhydrous solvent such as dichloromethane. The reaction yields this compound with high selectivity and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Alovudine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Alovudine is structurally similar to other nucleoside analogs such as zidovudine (AZT) and lamivudine. its unique fluorine substitution at the 3’-position distinguishes it from other analogs. This substitution enhances its stability and resistance to enzymatic degradation. Compared to zidovudine and lamivudine, this compound has shown higher potency in inhibiting viral replication but also exhibits higher toxicity, which led to its discontinuation in clinical development .

List of Similar Compounds

  • Zidovudine (AZT)
  • Lamivudine
  • Stavudine
  • Abacavir
  • Tenofovir

Properties

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAQJAQSWSNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860345
Record name 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25526-93-6
Record name 3'-Fluorothymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alovudine
Reactant of Route 2
Alovudine
Reactant of Route 3
Alovudine
Reactant of Route 4
Alovudine
Reactant of Route 5
Alovudine
Reactant of Route 6
Alovudine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.